Cas no 6952-98-3 (N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine)

N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine structure
6952-98-3 structure
Product Name:N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine
CAS No:6952-98-3
MF:C17H18Cl4N2
MW:392.150220394135
CID:1737992
PubChem ID:250880
Update Time:2025-04-21

N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine
    • NCIOpen2_008525
    • n1,n3-bis(3,4-dichlorobenzyl)-1,3-propanediamine
    • AC1L5IM5
    • NSC70858
    • AR-1K4964
    • N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine
    • N,N'-Bis-&lt
    • 3,4-dichlor-benzyl&gt
    • -1,3-diamino-propan
    • N,N'-Bis-(3,4-dichlor-benzyl)-1,3-diamino-propan
    • AC1Q3O9L
    • NCIOpen2_008525; n1,n3-bis(3,4-dichlorobenzyl)-1,3-propanediamine; AC1L5IM5; NSC70858; AR-1K4964; N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine; N,N'-Bis-< 3,4-dichlor-benzyl> -1,3-diamino-propan; N,N'-Bis-(3,4-dichlor-benzyl)-1,3-diamino-propan; AC1Q3O9L;
    • UNII-A4ZF8ZLG66
    • N1,N3-BIS((3,4-DICHLOROPHENYL)METHYL)-1,3-PROPANEDIAMINE
    • N,N'-Bis((3,4-dichlorophenyl)methyl)propane-1,3-diamine
    • NSC 70858
    • NSC-70858
    • N~1~,N~3~-Bis(3,4-dichlorobenzyl)-1,3-propanediamine
    • DTXSID80219779
    • 1,3-PROPANEDIAMINE, N1,N3-BIS((3,4-DICHLOROPHENYL)METHYL)-
    • A4ZF8ZLG66
    • 6952-98-3
    • Inchi: 1S/C17H18Cl4N2/c18-14-4-2-12(8-16(14)20)10-22-6-1-7-23-11-13-3-5-15(19)17(21)9-13/h2-5,8-9,22-23H,1,6-7,10-11H2
    • InChI Key: XEHSYSDCVMIGHW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CNCCCNCC1C=CC(=C(C=1)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 390.02274
  • Monoisotopic Mass: 390.022409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06
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